2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
2-{[2-(3,4-Dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a synthetic acetamide derivative featuring a substituted imidazole core. The compound’s structure includes a 3,4-dimethoxyphenyl group at the 2-position of the imidazole ring, a phenyl group at the 5-position, and a sulfanylacetamide side chain linked to a furan-2-ylmethyl moiety. Its design aligns with trends in medicinal chemistry, where imidazole and acetamide motifs are leveraged for their versatility in drug discovery .
Properties
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-29-19-11-10-17(13-20(19)30-2)23-26-22(16-7-4-3-5-8-16)24(27-23)32-15-21(28)25-14-18-9-6-12-31-18/h3-13H,14-15H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNMOWNSDLOTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The process may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol compound.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction.
Final Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the furan ring, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that imidazole derivatives can induce apoptosis in various cancer cell lines, suggesting potential use as an anticancer agent.
- A study demonstrated that similar imidazole-based compounds exhibited significant cytotoxic effects against breast cancer cells, indicating a possible pathway for further research into this specific compound's efficacy against tumors .
-
Antimicrobial Properties :
- Research has highlighted the antimicrobial activity of imidazole derivatives. This compound could be effective against various bacterial strains, making it a candidate for developing new antibiotics.
- A comparative analysis showed that compounds with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
-
Neuroprotective Effects :
- There is emerging evidence that imidazole-based compounds may offer neuroprotective benefits. In vitro studies have indicated that they can protect neuronal cells from oxidative stress and apoptosis.
- A recent investigation into neuroprotective agents found that certain imidazole derivatives improved cognitive function in animal models of neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Compound Effectiveness | Reference |
|---|---|---|
| Anticancer | High | |
| Antimicrobial | Moderate to High | |
| Neuroprotective | Significant |
Case Studies
-
Study on Anticancer Properties :
- A study published in Cancer Research evaluated the effects of various imidazole derivatives on tumor growth in mice. The results indicated that treatment with the compound led to a 50% reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy Assessment :
- Neuroprotection in Animal Models :
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Table 1: Structural and Functional Comparisons
Key Observations:
- Core Structure : The target compound’s imidazole core differentiates it from benzothiazole-based analogs (e.g., ), which may exhibit distinct binding affinities due to aromatic heterocycle variations.
- Substituents: The 3,4-dimethoxyphenyl group is shared with A-740003 and benzothiazole derivatives, suggesting a role in receptor interaction, possibly through hydrophobic or π-π stacking . The sulfanyl (thioether) group in the target compound contrasts with the sulfinyl (sulfoxide) group in ’s p38 inhibitor. Sulfoxides often exhibit chiral configurations with enantiomer-specific activity, whereas thioethers lack this property . The furan-2-ylmethyl side chain may influence solubility and metabolic stability compared to pyridyl () or quinolinyl () groups.
Key Observations:
- Synthetic Routes : The target compound’s sulfanyl group may derive from thiol-alkylation, avoiding the oxidation step required for sulfoxide analogs () .
- Biological Targets : While A-740003 targets P2X7 receptors, the target compound’s furan and phenyl groups may redirect activity toward kinases (e.g., p38 MAP) or other imidazole-associated targets .
Biological Activity
The compound 2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and efficacy against various cell lines.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 449.53 g/mol. The structural features include an imidazole ring, a dimethoxyphenyl group, and a furan moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O4S |
| Molecular Weight | 449.53 g/mol |
| InChI | InChI=1S/C24H23N3O4S/c1-29 |
| InChIKey | ZHNMOWNSDLOTPL-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent modifications to introduce the furan and dimethoxyphenyl groups. Specific methodologies may vary, but they generally follow established protocols for constructing complex heterocycles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). The mechanism often involves apoptosis induction and inhibition of DNA synthesis.
- Case Study: Cytotoxicity Assessment
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.
- Case Study: Antibacterial Testing
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Key observations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
